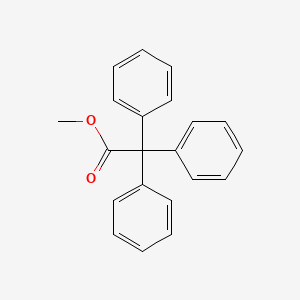

Methyl triphenylacetate

Descripción general

Descripción

El éster metílico del ácido trifenilacético, también conocido como trifenilacetato de metilo, es un compuesto orgánico con la fórmula molecular C21H20O2. Es un derivado éster del ácido trifenilacético, donde el grupo carboxilo se esterifica con metanol. Este compuesto es de interés en química orgánica debido a su estructura y reactividad únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El éster metílico del ácido trifenilacético se puede sintetizar mediante la esterificación del ácido trifenilacético con metanol. La reacción normalmente implica el uso de un catalizador ácido, como ácido sulfúrico concentrado, para facilitar el proceso de esterificación . La reacción se puede representar de la siguiente manera:

Ácido trifenilacético+MetanolH2SO4{_svg_2}Éster metílico del ácido trifenilacético+Agua

Métodos de producción industrial

En un entorno industrial, el proceso de esterificación se puede escalar utilizando condiciones de reacción similares. El uso de reactores de flujo continuo y parámetros de reacción optimizados puede mejorar el rendimiento y la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Hydrolysis Mechanisms

Methyl triphenylacetate undergoes hydrolysis under basic conditions, but its steric bulk significantly influences the reaction pathway. Two competing mechanisms have been investigated:

BAc₂ Mechanism

-

Process : Nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate.

-

Evidence : Predominates in most ester hydrolyses due to favorable electronic and steric factors.

BAL₂ Mechanism

-

Process : Direct nucleophilic attack at the alkyl (methyl) carbon, bypassing the carbonyl group.

-

Evidence : Extremely rare, observed only in highly hindered systems where BAc₂ is sterically impeded .

Experimental Findings on Hydrolysis

A landmark study by Barclay, Hall, and Cooke investigated the hydrolysis of this compound under harsh alkaline conditions (1 M NaOH, 100°C) :

| Parameter | Value/Outcome |

|---|---|

| Reaction Time | 287 hours |

| Conversion | ~40% |

| Dominant Mechanism | BAc₂ (95%) |

| BAL₂ Contribution | 5% |

| Isotopic Tracer (¹⁸O) | Confirmed via mass spectrometry |

Key Observations:

-

Slow Reaction Rate : The reaction required prolonged heating due to steric hindrance from the three phenyl groups .

-

Mechanistic Competition : Despite severe steric challenges, BAc₂ remained dominant, indicating intrinsic unfavorability of BAL₂ .

-

Isotopic Analysis : Hydrolysis of ¹⁸O-labeled this compound yielded 5% ¹⁸O in triphenylacetic acid, confirming minor BAL₂ involvement .

Steric Effects and Synthetic Challenges

The bulky triphenylmethyl group complicates both synthesis and reactivity:

-

Synthesis : Prepared via reaction of triphenylacetyl chloride with methanol, requiring prolonged reflux (25 hours) and excess reagents .

-

Reactivity : Steric shielding of the carbonyl group reduces nucleophilic attack efficiency, as seen in the 40% conversion limit under extreme conditions .

Comparative Reactivity

This compound’s reactivity contrasts sharply with less hindered esters:

| Ester | Hydrolysis Rate (1 M NaOH) | Dominant Mechanism |

|---|---|---|

| Methyl 2,2-dimethylpropanoate | Complete in 80 hours | BAc₂ |

| This compound | 40% in 287 hours | BAc₂ (95%) + BAL₂ (5%) |

Implications for Organic Chemistry

-

Mechanistic Rarity : The BAL₂ mechanism remains exceptionally rare, even in highly hindered systems. Only one reported case (methyl 2,4,6-tri-tert-butylbenzoate) shows BAL₂ dominance .

-

Protective Group Utility : The triphenylmethyl group’s steric bulk is leveraged in protecting strategies, though its use in esters introduces synthetic limitations .

Aplicaciones Científicas De Investigación

Insecticidal Applications

1.1 Larvicidal and Pupicidal Effects

Recent studies have highlighted the efficacy of methyl triphenylacetate as a natural insecticide, particularly against the larvae of Aedes aegypti, a significant vector for diseases such as dengue and Zika virus. A study conducted by researchers demonstrated that MTA exhibited substantial larvicidal activity at various concentrations:

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 3 | 32.8 |

| 6 | 53.2 |

| 9 | 72.8 |

| 12 | 92.7 |

| 15 | 100 |

The lethal concentration (LC50) for larval mortality was determined to be approximately 4.68 ppm , while the LC90 was 12.48 ppm . The study concluded that MTA's mode of action involves interaction with sterol carrier proteins, leading to significant morphological alterations in the midgut of the larvae, which were observed through histopathological examinations .

1.2 Mechanism of Action

The insecticidal properties of MTA are attributed to its ability to inhibit the function of sterol carrier proteins, crucial for the survival and development of mosquito larvae. The compound showed the lowest docking energy in in silico studies, indicating strong binding affinity to the target proteins involved in lipid metabolism . This novel mode of action makes MTA a promising candidate for developing eco-friendly insecticides.

Organic Synthesis

2.1 Chiral Triphenylacetic Acid Esters

This compound is utilized in organic synthesis as a chiral building block due to its structural diversity and ability to serve as a stereodynamic probe. Research has demonstrated its application in chirality sensing and molecular engineering, where it aids in understanding molecular interactions and packing within crystal lattices . The compound's low energy barrier for stereoisomer interconversion allows it to be effectively used in designing molecular machines and bioimaging agents .

Pharmaceutical Applications

3.1 Potential Drug Development

The presence of chiral centers and various functional groups in this compound positions it as a candidate for pharmaceutical research, particularly in drug design and optimization processes . Its interactions at the molecular level can facilitate the development of new therapeutic agents by enhancing drug-likeness properties through computational modeling .

Hydrolysis Mechanisms

4.1 Ester Hydrolysis Studies

This compound also serves as a model compound for studying ester hydrolysis mechanisms under neutral and alkaline conditions. Research indicates that its hydrolysis predominantly follows the BAc2 mechanism, providing insights into reaction dynamics that are critical for understanding ester reactivity in various chemical environments .

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido trifenilacético implica su reactividad en diferentes condiciones:

Hidrólisis: El enlace éster se rompe por el ataque nucleofílico del agua o los iones hidróxido, lo que da como resultado la formación de ácido trifenilacético y metanol.

Comparación Con Compuestos Similares

Compuestos similares

Ácido trifenilacético: El compuesto padre del éster metílico del ácido trifenilacético.

Trifenilmetanol: Un compuesto relacionado con un grupo hidroxilo en lugar de un grupo éster.

Singularidad

El éster metílico del ácido trifenilacético es único debido a su grupo funcional éster, que imparte una reactividad diferente en comparación con su ácido padre y el alcohol relacionado. Su capacidad de sufrir fotólisis para generar intermediarios de carbeno es una característica distintiva .

Actividad Biológica

Methyl triphenylacetate (MTPA) is an organic compound that has garnered attention for its diverse biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from triphenylacetic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 302.35 g/mol

This compound exhibits a high degree of lipophilicity due to the presence of three phenyl groups, which influences its interaction with biological membranes.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that MTPA exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development in pharmaceuticals .

- Larvicidal Effects : Research has demonstrated that MTPA possesses larvicidal and pupicidal effects against Aedes aegypti mosquito larvae. The compound's efficacy was evaluated through bioassays that measured mortality rates at different concentrations .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Target | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Various bacteria/fungi | Varies | Significant inhibition |

| Larvicidal | Aedes aegypti larvae | 10-100 mg/L | High mortality rates |

| Anti-inflammatory | In vitro assays | Varies | Reduced inflammatory markers |

The biological activity of this compound can be attributed to its ability to interact with cellular structures and biochemical pathways. The proposed mechanisms include:

- Membrane Disruption : The lipophilic nature of MTPA allows it to integrate into lipid membranes, potentially disrupting their integrity and leading to cell death in microorganisms.

- Enzyme Inhibition : MTPA may inhibit specific enzymes involved in biosynthetic pathways, contributing to its antimicrobial effects .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial properties of MTPA against Gram-positive and Gram-negative bacteria. Results indicated that MTPA exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Larvicidal Efficacy : In a controlled laboratory setting, MTPA was tested for its larvicidal effects on Aedes aegypti. The study found that concentrations above 50 mg/L resulted in over 90% mortality within 24 hours, demonstrating its effectiveness as a potential biocontrol agent in mosquito management programs .

Propiedades

IUPAC Name |

methyl 2,2,2-triphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-20(22)21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGOQUZHRVSLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282812 | |

| Record name | methyl triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-21-0 | |

| Record name | NSC28082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.